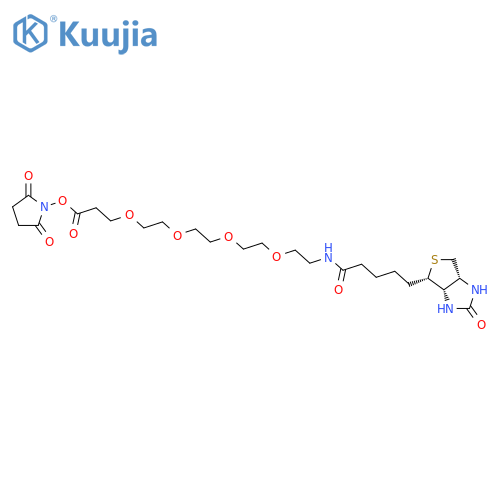Cas no 459426-22-3 (Biotin-PEG4-NHS ester)
ビオチン-PEG4-NHSエステルは、ビオチン標識とタンパク質やペプチドのアミノ基との効率的な結合を可能にする架橋試薬です。この化合物は、ポリエチレングリコール(PEG4)スペーサーを介してビオチンとNHSエステル基を結合しており、高い水溶性と低い非特異的吸着性を示します。NHSエステル基はアミノ基と反応し、安定なアミド結合を形成するため、標的分子へのビオチン導入が容易です。PEG4スペーサーは立体障害を低減し、アビジンやストレプトアビジンとの親和性を維持します。この試薬は、細胞表面標識やタンパク質-タンパク質相互作用の解析など、さまざまなバイオコンジュゲーションアプリケーションに適しています。

Biotin-PEG4-NHS ester structure
商品名:Biotin-PEG4-NHS ester
CAS番号:459426-22-3
MF:C25H40N4O10S
メガワット:588.670906066895
MDL:MFCD08458915
CID:2090702
PubChem ID:329823890
Biotin-PEG4-NHS ester 化学的及び物理的性質
名前と識別子
-
- 15-BiotinlaMino-4,7,10,13-dioxanonanoic acid N-hydroxysucciniMidyl ester
- (+)-Biotin-PEG4-NHS Ester
- 15-BiotinlaMino-4,7,10,13-dioxanonanoic acid N-hydroxysucciniMidyl ester,
- Biotin-PEG4-NHS ester
- NHS-PEO4-Biotin
- (+)-Biotin-(PEO)4-NHS-propionate
- (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
- C25H40N4O10S
- 6188AH
- 21-[(3aS,4S,
- 21-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-17-oxo-4,7,10,13-tetraoxa-16-azaheneicosanoic acid 2,5-dioxo-1-pyrrolidinyl ester
- HY-140889
- 2,5-dioxopyrrolidin-1-yl 17-oxo-21-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10,13-tetraoxa-16-azahenicosanoate
- DA-71519
- 2,5-DIOXOPYRROLIDIN-1-YL 1-{5-[(3AS,4S,6AR)-2-OXO-HEXAHYDROTHIENO[3,4-D]IMIDAZOL-4-YL]PENTANAMIDO}-3,6,9,12-TETRAOXAPENTADECAN-15-OATE
- 459426-22-3
- BS-17078
- 2,5-dioxopyrrolidin-1-yl 17-oxo-21-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10,13-tetraoxa-16-azahenicosan-1-oate
- BIOTIN-PEG4-NHSESTER
- AKOS037649193
- 15-Biotinamino-4,7,10,13-tetraoxa-pentadecanoic acid succinimidyl ester
- BP-20566
- SCHEMBL12937922
- C70329
- CS-0114610
- MFCD08458915
- Biotin-PEG4-NHS
- Biotin-PEG4-SPA
- Biotin-PEG4-NHS-propionate
- FB52784
- 812-608-0
-
- MDL: MFCD08458915
- インチ: 1S/C25H40N4O10S/c30-20(4-2-1-3-19-24-18(17-40-19)27-25(34)28-24)26-8-10-36-12-14-38-16-15-37-13-11-35-9-7-23(33)39-29-21(31)5-6-22(29)32/h18-19,24H,1-17H2,(H,26,30)(H2,27,28,34)/t18-,19-,24-/m0/s1
- InChIKey: DTLVBHCSSNJCMJ-JXQFQVJHSA-N
- ほほえんだ: S1C([H])([H])[C@@]2([H])[C@@]([H])([C@]1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C(N([H])C([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])C(=O)ON1C(C([H])([H])C([H])([H])C1=O)=O)=O)N([H])C(N2[H])=O
計算された属性
- せいみつぶんしりょう: 588.24651466 g/mol
- どういたいしつりょう: 588.24651466 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 11
- 重原子数: 40
- 回転可能化学結合数: 22
- 複雑さ: 848
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.6
- ぶんしりょう: 588.7
- トポロジー分子極性表面積: 196
じっけんとくせい
- 密度みつど: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(1.1 g/l)(25ºC)、
Biotin-PEG4-NHS ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023723-50mg |
15-BiotinlaMino-4,7,10,13-dioxanonanoic acid N-hydroxysucciniMidyl ester,97% |
459426-22-3 | 97% | 50mg |
¥985 | 2023-09-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1185250-250mg |
Biotin-PEG4-NHS ester |
459426-22-3 | 98% | 250mg |
¥564.00 | 2024-05-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-20566-250mg |
Biotin-PEG4-NHS ester |
459426-22-3 | 98% | 250mg |
4560.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | Click223-4*2mg |
Biotin-PEG4-NHS ester |
459426-22-3 | 4*2mg |
1425.0CNY | 2021-07-12 | ||
| Ambeed | A959877-100mg |
NHS-PEO4-Biotin |
459426-22-3 | 97% | 100mg |
$47.0 | 2025-02-25 | |
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BHBB-10-250mg |
Biotin-PEG4-NHS ester |
459426-22-3 | >98.00% | 250mg |
¥690.0 | 2023-09-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MT773-50mg |
Biotin-PEG4-NHS ester |
459426-22-3 | 97% | 50mg |
645.0CNY | 2021-07-12 | |
| MedChemExpress | HY-140889-50mg |
Biotin-PEG4-NHS ester |
459426-22-3 | 98.08% | 50mg |
¥800 | 2024-05-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-20566-500mg |
Biotin-PEG4-NHS ester |
459426-22-3 | 98% | 500mg |
6056.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CP-3026-1g |
Biotin-PEG4-NHS ester |
459426-22-3 | 1g |
9262.0CNY | 2021-07-12 |
Biotin-PEG4-NHS ester 関連文献
-
Chen Bai,Pengcheng Hu,Wei Zhang,Lina Song,Di Liu,Yi Chen,Ming Ma,Ning Gu,Yu Zhang Nanoscale 2020 12 18418
-
Xiaowen Yan,Zhaoxin Li,Yong Liang,Limin Yang,Bo Zhang,Qiuquan Wang Chem. Commun. 2014 50 6578
459426-22-3 (Biotin-PEG4-NHS ester) 関連製品
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:459426-22-3)Biotin-PEG4-NHS ester

清らかである:99%/99%
はかる:1g/5g
価格 ($):290.0/1014.0